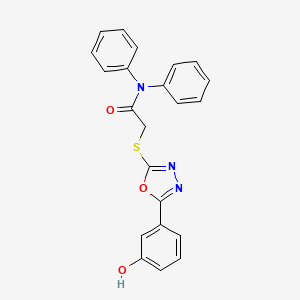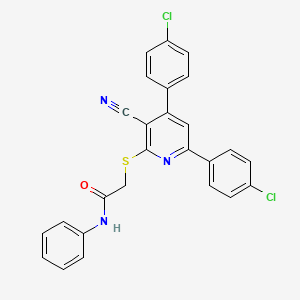
2-((4,6-Bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida es un complejo compuesto orgánico que pertenece a la clase de derivados de la piridina. Este compuesto se caracteriza por la presencia de múltiples grupos funcionales, incluidos los grupos clorofenil, cianopiridinil y fenilacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la reacción de 4-clorobenzaldehído con 4-cloroacetofenona en presencia de acetato de amonio y cianoacetato de etilo para formar un compuesto intermedio. Este intermedio luego se somete a reacciones adicionales que involucran tilación y acilación para producir el producto final .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas como reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para formar los correspondientes sulfoxidos o sulfóxidos.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: Los átomos de halógeno en los grupos clorofenilo se pueden sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede emplear hidruro de aluminio y litio (LiAlH4) o hidrogenación catalítica.
Sustitución: Los nucleófilos como el metóxido de sodio o el terc-butóxido de potasio se utilizan en reacciones de sustitución.
Principales productos formados
Oxidación: Sulfoxidos y sulfóxidos.
Reducción: Aminas primarias.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas debido a su estructura química única.
Industria: Se utiliza en el desarrollo de materiales avanzados y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. La presencia de múltiples grupos funcionales le permite participar en varias interacciones, incluidos los enlaces de hidrógeno, las interacciones hidrofóbicas y las fuerzas de Van der Waals. Estas interacciones pueden influir en las vías biológicas y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Singularidad
2-((4,6-Bis(4-clorofenil)-3-cianopiridin-2-il)tio)-N-fenilacetamida es única debido a su combinación de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C26H17Cl2N3OS |
|---|---|
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C26H17Cl2N3OS/c27-19-10-6-17(7-11-19)22-14-24(18-8-12-20(28)13-9-18)31-26(23(22)15-29)33-16-25(32)30-21-4-2-1-3-5-21/h1-14H,16H2,(H,30,32) |
Clave InChI |
HCKXWCZMJLQEDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


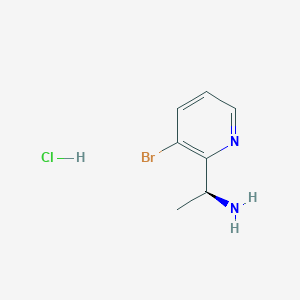

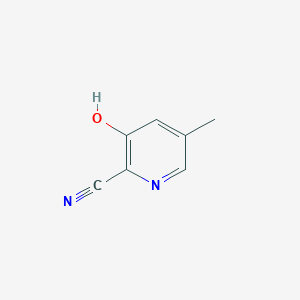
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)



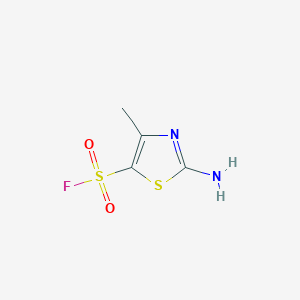


![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)

![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
